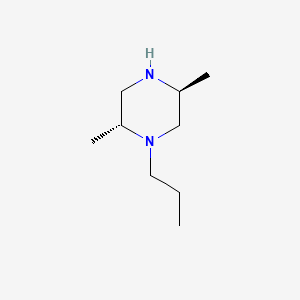

(2R,5S)-2,5-dimethyl-1-propylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

192520-99-3 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.273 |

IUPAC Name |

(2R,5S)-2,5-dimethyl-1-propylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

LWQNWCVIJDSVNQ-DTWKUNHWSA-N |

SMILES |

CCCN1CC(NCC1C)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2r,5s 2,5 Dimethyl 1 Propylpiperazine

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, Chiral HPLC, GC)

The unambiguous determination of the stereochemistry of (2R,5S)-2,5-dimethyl-1-propylpiperazine is crucial for understanding its structure-property relationships. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the constitution and relative stereochemistry of the molecule. In the (2R,5S) diastereomer, which is a meso compound due to the presence of a center of inversion, the two methyl groups are chemically and magnetically equivalent, as are the two protons at C2 and C5, and the pairs of axial and equatorial protons at C3 and C6.

The ¹H NMR spectrum is expected to show distinct signals for the propyl group protons and the protons on the piperazine (B1678402) ring. The N-CH₂ protons of the propyl group would likely appear as a triplet, coupled to the adjacent methylene protons. The internal CH₂ of the propyl group would present as a sextet, and the terminal CH₃ as a triplet.

For the piperazine ring, the C2 and C5 methine protons would give rise to a multiplet. The non-equivalent axial and equatorial protons at C3 and C6 would appear as distinct multiplets, with their chemical shifts and coupling constants providing valuable information about their spatial orientation.

The ¹³C NMR spectrum would corroborate the structure with characteristic signals for the propyl group carbons and the carbons of the piperazine ring. The chemical shifts would be influenced by the nitrogen atoms and the alkyl substituents.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| N-CH₂(propyl) | ~2.3-2.5 (t) | N-CH₂(propyl) | ~55-60 |

| -CH₂-(propyl) | ~1.4-1.6 (sextet) | -CH₂-(propyl) | ~20-25 |

| -CH₃(propyl) | ~0.8-1.0 (t) | -CH₃(propyl) | ~10-15 |

| C2/C5-H (piperazine) | ~2.7-2.9 (m) | C2/C5 (piperazine) | ~50-55 |

| C3/C6-Hax (piperazine) | ~1.8-2.0 (m) | C3/C6 (piperazine) | ~45-50 |

| C3/C6-Heq (piperazine) | ~2.9-3.1 (m) | C2/C5-CH₃ | ~15-20 |

| C2/C5-CH₃ | ~1.0-1.2 (d) | ||

| N-H | Broad singlet |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): While the (2R,5S) isomer is achiral, chiral chromatography is instrumental in separating it from its chiral enantiomeric pair, (2R,5R)- and (2S,5S)-2,5-dimethyl-1-propylpiperazine, which may be present as impurities from the synthesis. Chiral stationary phases (CSPs) in both HPLC and GC create a chiral environment that allows for the differential interaction with enantiomers, leading to their separation. The choice of the chiral selector and the mobile/carrier phase is critical for achieving optimal resolution.

Conformational Dynamics of 2,5-Disubstituted Piperazine Rings

The piperazine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. In this compound, the two methyl groups are in a trans relationship. In the most stable chair conformation, it is expected that both methyl groups occupy equatorial positions to alleviate steric hindrance.

The piperazine ring is not static and undergoes a dynamic process of ring inversion, where one chair conformation flips into another. This process involves higher energy intermediate conformations such as the twist-boat and boat forms. The energy barrier for this ring inversion is influenced by the nature and position of the substituents.

Influence of N-Propyl Substitution on Ring Inversion and Diastereomeric Equilibria

The introduction of a propyl group on one of the nitrogen atoms has a significant impact on the conformational dynamics of the piperazine ring. The N-propyl group itself can exist in different conformations due to rotation around the N-C and C-C bonds.

Ring Inversion: The N-propyl group increases the steric bulk at the nitrogen atom, which in turn affects the energy barrier for ring inversion. Generally, N-alkylation of piperazines tends to raise the barrier to ring inversion compared to the unsubstituted parent compound. This is due to increased steric interactions in the transition state of the inversion process.

Diastereomeric Equilibria: The N-propyl group can occupy either an axial or an equatorial position on the nitrogen atom. This leads to the existence of two diastereomeric chair conformations in equilibrium. The equilibrium will favor the conformer where the bulky N-propyl group is in the equatorial position to minimize 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers will determine their relative populations at a given temperature.

Stereoelectronic Effects and Noncovalent Interactions Governing Molecular Architecture

The preferred conformation of this compound is not solely dictated by steric effects but also by subtle stereoelectronic interactions.

Anomeric Effect: A key stereoelectronic effect in N-heterocycles is the anomeric effect. This refers to the stabilization that occurs when a lone pair on a heteroatom is anti-periplanar to an adjacent polar bond. In the case of the N-propylpiperazine ring, there can be an interaction between the lone pair of one nitrogen atom and the antibonding σ* orbital of the C-N bond of the other nitrogen. This interaction is conformation-dependent and can influence the puckering of the ring and the preferred orientation of the N-substituent.

Gauche Interactions: The relative orientation of the substituents on the ring is also governed by gauche interactions. The preference for the equatorial orientation of the methyl and propyl groups is a classic example of minimizing destabilizing gauche steric interactions.

Mechanistic Investigations and Computational Studies in Chiral Piperazine Chemistry

Elucidation of Reaction Pathways in Asymmetric Transformations

The effectiveness of chiral piperazines as catalysts in asymmetric synthesis is fundamentally tied to the specific reaction pathways they promote. Understanding these pathways is crucial for optimizing existing catalytic systems and designing new, more efficient ones.

One common application of chiral piperazines is in asymmetric additions of organometallic reagents to aldehydes. For instance, (2S,5S)-2,5-dialkyl substituted piperazines have been shown to catalyze the enantioselective addition of dialkylzincs to aryl aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (e.e.). It has been observed that the dilithium salt of the piperazine (B1678402) catalyst is often more effective, suggesting a bimetallic transition state may be involved. The structure of the alkyl substituent on the piperazine ring also plays a critical role, with branched carbon chains leading to higher enantioselectivity rsc.org.

The synthesis of C-substituted piperazines themselves can be achieved through various catalytic methods, such as iridium-catalyzed [3+3]-cycloadditions of imines. These reactions proceed with high yields and excellent regio- and diastereoselective control under mild conditions, indicating a distinct and highly organized reaction pathway acs.org. Similarly, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides a route to enantioenriched tertiary piperazin-2-ones, which can be further transformed into chiral piperazines rsc.orgcaltech.edu. The mechanistic pathways for these transformations, whether catalyzed by palladium or copper, are crucial for controlling the formation of either symmetrical or unsymmetrical piperazine products rsc.org.

Theoretical Studies on Enantioselectivity Origin

Computational chemistry provides powerful tools to investigate the origins of enantioselectivity in chiral catalysis. By modeling the interactions between the catalyst, substrates, and reagents at the molecular level, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those catalyzed by chiral piperazines researchgate.net. DFT calculations allow for the detailed analysis of transition state structures and energies, which are the key determinants of reaction rates and selectivity.

In the context of asymmetric catalysis, DFT can be used to compare the energies of the diastereomeric transition states that lead to the two possible enantiomeric products. The difference in these energies (ΔΔG‡) is directly related to the enantiomeric excess of the reaction. For example, in copper-catalyzed asymmetric hydroamination reactions, DFT calculations have been employed to understand the role of the ligand in controlling stereoselectivity, enabling the stereodivergent synthesis of bioactive compounds researchgate.net. Similarly, in palladium-catalyzed reactions, DFT has been used to model the four-stage mechanism of asymmetric Suzuki-Miyaura coupling and to understand the enantio-discriminating C-H activation step in the kinetic resolution of sulfoximines researchgate.net.

The application of DFT extends to understanding the influence of different functional groups on the reactivity and selectivity of a reaction. By comparing the computed energy profiles for different substrates, researchers can rationalize experimental observations and predict the outcomes for new substrates nih.gov. For instance, in copper-catalyzed tandem arylation-cyclization reactions, DFT calculations have shown that the reaction mechanism and stereoselectivity are influenced by the interaction of the metal ion with the substrate beilstein-journals.org.

Building on the insights from DFT calculations and experimental data, researchers aim to develop predictive models for enantioselectivity. These models can significantly accelerate the discovery of new catalysts and reactions by reducing the need for extensive experimental screening.

While specific predictive models for (2R,5S)-2,5-dimethyl-1-propylpiperazine were not found in the provided search results, the general principles of developing such models are well-established. These models often rely on quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on datasets of reactions with known enantioselectivities. The descriptors used in these models can be derived from computational chemistry, such as steric and electronic parameters of the catalyst and substrate, as well as calculated transition state energies.

The development of such models for chiral piperazine-catalyzed reactions, like the enantioselective Henry reaction, would be a valuable contribution to the field researchgate.net. By systematically varying the substituents on the piperazine ring and the aldehyde substrate, a dataset could be generated to train a model that could then predict the enantioselectivity for new combinations of catalyst and substrate.

Chiral recognition, the ability of a chiral catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, is the fundamental basis of asymmetric catalysis. This recognition is governed by non-covalent interactions between the catalyst and the substrate in the transition state.

Computational methods, such as DFT, are instrumental in analyzing these interactions. Techniques like Atoms-In-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localized Function (ELF) can be used to visualize and quantify intermolecular interactions, including hydrogen bonds and van der Waals forces, which contribute to the stability of the transition state researchgate.net.

For chiral piperazine derivatives, the specific conformation of the piperazine ring and the orientation of its substituents create a well-defined chiral pocket. The substrate must fit into this pocket in a specific orientation to react, and this preferential binding leads to the formation of one enantiomer over the other. In the case of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, for example, the organic cation forms bifurcated N—H…O and weak C—H…O hydrogen bonds with the nitrate anions, creating a specific supramolecular structure researchgate.net. While this example pertains to a crystal structure, similar non-covalent interactions are expected to play a crucial role in the catalyst-substrate complexes formed during a reaction.

The study of chiral recognition is not limited to computational methods. Experimental techniques like 1H NMR spectroscopy, using chiral solvating agents, can also be used to probe the interactions between enantiomers and a chiral environment, providing valuable data for understanding and validating computational models nih.gov.

Quantum Chemical Characterization of Electronic Properties and Reactivity Profiles

Quantum chemical calculations provide a deep understanding of the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For a chiral catalyst like this compound, these properties are key to its catalytic function.

DFT calculations can be used to determine a range of electronic properties, including frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to act as a nucleophile or an electrophile. For instance, a study on (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate revealed that the compound exhibits remarkable stability and strong electrophilic activity, characteristics often found in physiologically active compounds researchgate.net.

The reactivity profile of a catalyst can also be explored by calculating the energies of various possible reaction intermediates and transition states. This allows for the construction of a complete potential energy surface for the catalyzed reaction, providing a detailed picture of the reaction mechanism and identifying the rate-determining step nih.govbeilstein-journals.org. By understanding the electronic factors that stabilize or destabilize key intermediates and transition states, researchers can rationally design more effective catalysts.

2r,5s 2,5 Dimethyl 1 Propylpiperazine As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Principles of Chiral Diamine Ligand Design for Asymmetric Induction

The efficacy of a chiral ligand in inducing asymmetry is governed by several key design principles. Metal-binding organic ligands are the most common type of chiral catalyst. nih.gov The ligand's role is to alter the metal center's reactivity and selectivity, favoring the formation of one enantiomer over the other. nih.gov

A dominant concept in ligand design has been C2 symmetry, where the molecule possesses a two-fold rotational axis. nih.govwikipedia.orgresearchgate.net The rationale behind using C2-symmetric ligands is that the equivalence of the two binding sites can reduce the number of possible isomeric catalyst-substrate complexes and competing reaction pathways, which can lead to higher enantioselectivity. nih.govwikipedia.org However, there is no fundamental rule that C2-symmetric ligands are inherently superior. nih.gov For certain reactions, non-symmetrical (C1-symmetric) ligands, such as the titular (2R,5S)-2,5-dimethyl-1-propylpiperazine, can offer even greater enantiocontrol. nih.govresearchgate.net The logic is that if the intermediates in a catalytic cycle are non-symmetrical, the two coordination sites of the ligand interact differently with the substrate, and thus, their independent optimization could lead to a more perfect ligand. nih.gov

Regardless of symmetry, a crucial feature for an effective chiral ligand is conformational rigidity. nih.govpnas.org A well-defined and stable three-dimensional structure, often achieved through cyclic backbones like the piperazine (B1678402) ring, minimizes the number of non-productive conformations and allows for more effective and predictable transfer of chirality. nih.govpnas.org The substituents on the chiral backbone play a direct role by creating a "chiral fence" or a sterically defined pocket around the metal's active site, which discriminates between the two prochiral faces of the incoming substrate. nih.govwikipedia.org

Applications in Metal-Catalyzed Asymmetric Reactions

Chiral piperazine derivatives have been explored as ligands and auxiliaries in a variety of metal-catalyzed asymmetric reactions. Their performance is highly dependent on the specific reaction type and the metal center involved.

Copper-Catalyzed Asymmetric Acylation of Meso-1,2-Diols

The desymmetrization of achiral meso-diols is a powerful strategy for accessing chiral building blocks. Copper-catalyzed asymmetric acylation has emerged as a notable method for this transformation. In this context, chiral piperazine ligands have demonstrated significant potential.

Research has shown that a novel C2-symmetric chiral piperazine, synthesized from L-proline, forms a copper complex that effectively catalyzes the benzoylation of a range of cyclic and acyclic meso-1,2-diols. nih.govorganic-chemistry.org This process yields optically active monobenzoates with high enantioselectivity. nih.govorganic-chemistry.org The introduction of methyl groups on the piperazine ring was found to be critical for enhancing enantioselectivity. organic-chemistry.org In another study, screening of new C2-symmetrical piperazine ligands in the copper-catalyzed asymmetric acylation of meso-1,2-diols produced promising results, with enantiomeric excesses (ee) reaching up to 92%. researchgate.net These findings underscore the utility of the rigid piperazine scaffold in creating a selective chiral environment around the copper center for the differentiation of enantiotopic hydroxyl groups.

| Substrate (meso-Diol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| cis-1,2-Cyclohexanediol | 94 | 93 |

| cis-1,2-Cyclopentanediol | 95 | 94 |

| meso-1,2-Diphenylethane-1,2-diol | 91 | 95 |

| meso-2,3-Butanediol | 68 | 85 |

Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a widely used industrial process, valued for its operational simplicity. nih.govwikipedia.org Iridium complexes bearing chiral diamine or amino alcohol ligands are among the most effective catalysts for this transformation. electronicsandbooks.comacs.org

These catalysts often operate via a "metal-ligand bifunctional" mechanism, where an N-H group on the ligand participates in the hydrogen transfer step, forming a six-membered transition state. electronicsandbooks.com While chiral diamines are central to this catalysis, successful iridium systems for ketone reduction typically employ ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) or derivatives of unsymmetrical vicinal diamines. electronicsandbooks.comnih.gov Although chiral piperazines are a type of diamine, the literature on highly efficient Ir-catalyzed ATH of ketones predominantly features non-piperazine-based diamine scaffolds. electronicsandbooks.comnih.govcore.ac.uk

Other Asymmetric Reactions Mediated by Chiral Piperazine-Metal Complexes

Beyond the previously mentioned transformations, chiral piperazines and their derivatives are effective in a variety of other metal-catalyzed and organocatalytic asymmetric reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): An elegant Pd-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-one (B30754) substrates has been developed to furnish highly enantioenriched α-secondary and α-tertiary piperazin-2-ones and piperazines. nih.govnih.gov These products are valuable scaffolds for medicinally important compounds. nih.gov

Copper-Catalyzed Dearomatization of Pyrazines: A highly enantioselective copper-catalyzed dearomatization of pyrazine (B50134) has been reported, which provides access to chiral C-substituted piperazines. acs.orgnih.govnih.gov This reaction uses a chiral P,N-ligand, StackPhos, in combination with a copper salt to transform pyrazine into 2,3-disubstituted dihydropyrazines with excellent yield (up to 95%) and enantioselectivity (up to 99% ee). acs.orgnih.gov These products are valuable precursors for complex chiral piperazines. nih.govnih.gov

Organocatalytic Michael Addition: Chiral piperazines themselves can function as efficient organocatalysts, without a metal center. (2S,5S)-disubstituted piperazines have been shown to catalyze the direct Michael addition of aldehydes to nitroalkenes, producing γ-nitro aldehydes with good yields and high diastereo- and enantioselectivity (up to 88% yield, 97:3 dr, and 85% ee). unl.ptunl.pt

| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cu-Catalyzed Dearomatization | CuI / StackPhos | Pyrazine + Phenylacetylene | 95 | 98 | nih.gov |

| Pd-Catalyzed Allylic Alkylation | Pd2(dba)3 / (R,R)-ANDEN-Ph-TADDOL derived ligand | Piperazin-2-one derivative | up to 99 | up to 99 | nih.gov |

| Organocatalytic Michael Addition | (2S,5S)-2,5-Dibenzylpiperazine | Butyraldehyde + trans-β-Nitrostyrene | 88 | 85 | unl.ptunl.pt |

Development of Polymeric Chiral Diamine Ligands and Heterogeneous Catalysis

A significant advance in catalysis is the immobilization of homogeneous catalysts onto solid supports, creating heterogeneous catalysts that are easily separated from the reaction mixture and can be recycled. researchgate.netpnas.org This approach combines the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous ones.

Chiral diamines have been successfully incorporated into polymeric structures to create recyclable catalysts. nih.govresearchgate.net One strategy involves the polymerization of chiral diamine-containing monomers. For example, a polymer-supported chiral 1,2-diamine has been prepared and complexed with a RuCl2[(S)-BINAP] precursor for the asymmetric hydrogenation of ketones, allowing the catalyst to be recovered and reused without loss of enantioselectivity. researchgate.net

More recently, a series of polymeric chiral diamine ligands were developed for use in iridium-catalyzed ATH of ketones. nih.govnih.govacs.org These Ir-polydiamine complexes were shown to be highly efficient and recyclable, achieving excellent enantioselectivities (up to 99% ee) and very high total turnover numbers (up to 12,000 over six cycles). nih.govacs.org This work highlights the potential of supporting chiral diamine catalysts on polymeric chains to create robust, reusable systems for industrial applications. nih.gov Soluble polymers like polyethylene (B3416737) glycol (PEG) have also been used as supports, offering facile purification and recovery based on the polymer's solubility properties. rsc.org

Design and Synthesis of Polymeric Systems

The immobilization of homogeneous catalysts onto solid supports, particularly polymers, is a well-established strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The design and synthesis of polymeric systems incorporating chiral ligands like this compound are pivotal for their practical application in sustainable chemical processes.

The general approach to creating such polymeric systems involves the functionalization of a pre-formed polymer with the chiral ligand or the polymerization of a monomer that already contains the chiral moiety. Polystyrene is a commonly used polymer support due to its chemical stability and the ease with which it can be functionalized.

A typical synthetic route to a polystyrene-supported chiral piperazine catalyst would involve the following conceptual steps:

Functionalization of the Polymer Backbone: Chloromethylated polystyrene is a frequent starting material. The chlorine atom provides a reactive site for nucleophilic substitution.

Linker Attachment (Optional): A linker or spacer can be introduced between the polymer and the chiral ligand to minimize steric hindrance from the polymer backbone, which might otherwise impede the catalytic activity.

Immobilization of the Chiral Ligand: The (2R,5S)-2,5-dimethylpiperazine core would be chemically attached to the polymer support. For a derivative like this compound, the synthesis would first involve creating a derivative of the piperazine suitable for attachment to the polymer. For instance, a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, possesses a terminal alkene that could be utilized for grafting onto a polymer support through various polymerization or grafting techniques. soton.ac.uk

Metallation: The polymer-bound chiral ligand is then complexed with a suitable metal salt (e.g., copper, palladium, rhodium) to generate the active catalyst.

Reusability and Recyclability of Catalysts

A primary advantage of polymer-supported catalysts is their potential for recovery and reuse, which can significantly lower process costs and reduce waste. The reusability of a catalyst is typically assessed by performing multiple catalytic cycles with the same batch of catalyst, measuring its activity and enantioselectivity in each cycle.

For a hypothetical polymeric catalyst based on this compound, the recycling process would involve:

Reaction: The catalytic reaction is performed in a suitable solvent.

Separation: After the reaction, the solid polymer-supported catalyst is separated from the reaction mixture by simple filtration.

Washing: The recovered catalyst is washed with appropriate solvents to remove any adsorbed products or unreacted starting materials.

Drying: The catalyst is dried before being used in a subsequent reaction cycle.

The effectiveness of this recycling is demonstrated in related systems. For instance, a polystyrene-supported copper(II) N,N,N′,N′-tetraethyldiethylenetriamine complex used for the oxidative homocoupling of terminal alkynes was successfully recovered by filtration and reused up to eight times without a significant drop in its catalytic activity. organic-chemistry.org Similarly, a polystyrene-supported Cu(II)-R-Box catalyst for asymmetric Friedel-Crafts reactions was recycled five times without a noticeable loss in activity or enantioselectivity. kaust.edu.sa

The following table illustrates the potential reusability of a polymer-supported catalyst based on data from a related system.

Table 1: Hypothetical Reusability of a Polymer-Supported this compound Catalyst in an Asymmetric Reaction

| Cycle | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 97 | 94 |

| 4 | 96 | 94 |

| 5 | 95 | 93 |

This table is illustrative and based on the performance of analogous polymer-supported catalysts.

Structure-Enantioselectivity Relationships in this compound Derivatives

Understanding the relationship between the structure of a chiral ligand and the enantioselectivity it induces in a catalytic reaction is crucial for the rational design of more effective catalysts. For derivatives of this compound, this involves systematically modifying the substituents on the piperazine ring and observing the impact on the stereochemical outcome of the reaction.

The key structural features of this compound that can be varied include:

The N1-substituent: The propyl group at the N1 position can be altered in terms of its steric bulk and electronic properties. For example, replacing the propyl group with larger alkyl groups (e.g., isobutyl, cyclohexyl) or with groups containing different electronic properties could significantly influence the chiral environment around the metal center.

The N4-substituent: The hydrogen at the N4 position can be replaced with various functional groups, which could modulate the ligand's coordination properties and steric profile.

The C2 and C5 substituents: While the core of the specified compound has methyl groups at these positions, in a broader context of piperazine derivatives, these can also be varied to fine-tune the steric and electronic environment.

A systematic study would involve synthesizing a library of (2R,5S)-2,5-dimethylpiperazine derivatives with different N1-substituents and evaluating their performance in a model asymmetric reaction, such as the addition of diethylzinc (B1219324) to benzaldehyde.

The following table presents a hypothetical structure-enantioselectivity relationship study for a series of N1-substituted (2R,5S)-2,5-dimethylpiperazine ligands in a model asymmetric reaction.

Table 2: Hypothetical Structure-Enantioselectivity Data for N1-Alkyl-(2R,5S)-2,5-dimethylpiperazine Ligands

| Ligand N1-Substituent | Steric Hindrance | Enantiomeric Excess (%) | Predominant Enantiomer |

| Methyl | Low | 75 | (R) |

| Ethyl | Medium | 85 | (R) |

| Propyl | Medium | 92 | (R) |

| Isopropyl | High | 88 | (R) |

| Benzyl (B1604629) | High | 82 | (R) |

This table is illustrative and based on general principles of asymmetric catalysis, suggesting an optimal balance of steric and electronic factors for the propyl substituent in this hypothetical reaction.

Such studies allow for the development of a model that correlates the structural features of the ligand with the observed enantioselectivity, guiding the design of next-generation catalysts with improved performance.

Advanced Functionalization and Derivatization of the 2r,5s 2,5 Dimethyl 1 Propylpiperazine Scaffold

Strategies for N-Functionalization and Generation of Novel Derivatives

The two nitrogen atoms of the piperazine (B1678402) ring are primary sites for modification. N-functionalization is a common strategy to modulate the physicochemical properties and biological activity of piperazine-containing compounds. Research has demonstrated various effective methods for introducing a wide range of substituents onto the nitrogen atoms of the 2,5-dimethylpiperazine (B91223) core.

A prevalent approach involves the alkylation or acylation of the secondary amines. For instance, an enantioconvergent synthesis has been developed for (-)-1-allyl-(2S,5R)-dimethylpiperazine, a key intermediate for delta-opioid receptor ligands, starting from the more accessible trans-2,5-dimethylpiperazine (B131708). nih.gov This process highlights the use of optical resolution followed by strategic functionalization. nih.gov

Other N-functionalization strategies include reductive amination and the introduction of benzyl (B1604629) groups, which can serve as protecting groups or as moieties that influence stereochemical outcomes in subsequent reactions. clockss.org The synthesis of chiral N,N'-dimethyl-1,4-piperazines has also been reported, showcasing methods to produce symmetrically substituted derivatives. researchgate.net These N-functionalization reactions are crucial for building libraries of compounds for screening and for preparing precursors for more complex transformations.

Table 1: Examples of N-Functionalization Reactions on the 2,5-Dimethylpiperazine Core

| N-Substituent | Reagent/Method | Precursor | Reference |

| Allyl | Allyl Bromide | (2R,5S)-2,5-Dimethylpiperazine | nih.gov |

| Methyl | Not Specified | Chiral Amino Acids | researchgate.net |

| Benzyl | Benzyl Bromide | S-Phenylalanine derivative | clockss.org |

| Phenyl | Not Specified | (2R,5S)-2,5-Dimethylpiperazine | nih.gov |

Regioselective C-Functionalization of the Piperazine Ring

While N-functionalization is well-established, the direct and selective functionalization of the carbon atoms of the piperazine ring, particularly the C-H bonds, presents a more significant synthetic challenge. nih.gov The presence of two nitrogen atoms can either deactivate the adjacent α-C-H bonds or lead to undesired side reactions like dehydrogenation. nih.gov However, recent advancements in catalysis have enabled the regioselective modification of the piperazine scaffold.

The most attractive method is the direct activation and functionalization of the C-H bonds at the α-carbon positions (C2 and C5). nih.gov This avoids lengthy synthetic routes that build the ring from scratch. Photoredox catalysis has emerged as a powerful tool. For example, using an iridium-based photocatalyst, N-Boc protected piperazines can be coupled with various partners, including vinyl sulfones and heteroaryl chlorides, to yield α-functionalized products. nih.gov

Another strategy involves the use of directing groups. A 2-pyridinyl group attached to one of the piperazine nitrogens can direct a ruthenium catalyst to functionalize the C-H bond at the adjacent carbon. nih.gov Challenges in regioselectivity can arise with substituted piperazines, potentially leading to mixtures of products. nih.gov Furthermore, Lewis acid-catalyzed methods have been developed for the bidirectional C(sp³)–H bond functionalization of piperazine compounds, a process that can create highly substituted, polycyclic products with high diastereoselectivity. researchgate.net These methods open up previously inaccessible chemical space for drug discovery. rsc.org

Table 2: Catalytic Systems for Regioselective C-H Functionalization of Piperazines

| Reaction Type | Catalyst System | Key Feature | Reference |

| α-Arylation | Ir(ppy)₃ (Photocatalyst) | Couples piperazine with heteroaryl chlorides | nih.gov |

| α-Vinylation | Ir(ppy)₃ (Photocatalyst) | Couples piperazine with vinyl sulfones with high E/Z selectivity | nih.gov |

| Bidirectional Functionalization | Sc(OTf)₃ (Lewis Acid) | Sequential hydride shift/cyclization for high diastereoselectivity | researchgate.net |

| Directed Olefination | [Ru(p-cymene)Cl₂]₂ | Employs a directing group for site-selectivity | nih.govmdpi.com |

Synthesis of More Complex Chiral Heterocyclic Structures Incorporating the Piperazine Moiety

The (2R,5S)-2,5-dimethylpiperazine scaffold serves as an excellent starting point for the synthesis of more elaborate, fused, and polycyclic chiral heterocycles. These complex structures can exhibit novel biological activities distinct from their constituent parts.

One innovative strategy is "heterocyclic merging," where the piperazine ring is fused with another biologically relevant heterocycle. A notable example is the fusion of stereochemically diverse chiral piperazines with indazoles to create novel indazolo-piperazines. nih.gov This approach involves a key Smiles rearrangement to form the indazole core, followed by a late-stage Michael addition to construct the piperazine ring, resulting in unique, enantiomerically pure heterocyclic scaffolds. nih.gov

Alternative routes to complex structures involve multi-step sequences starting from simple chiral precursors like amino acids. researchgate.netrsc.org For example, chiral 2,5-diketopiperazines, synthesized from N-Boc protected amino acids, can be reduced to form the corresponding piperazines. researchgate.net By using different amino acids, a variety of substituents and stereochemistries can be introduced. researchgate.net Similarly, the synthesis of bicyclic piperazines can be achieved through the reduction of diketopiperazines derived from the coupling of L-proline methyl ester with N-Boc protected amino acids. rsc.org These methods provide access to rigid, conformationally constrained systems that are of great interest in drug design.

Table 3: Approaches to Complex Heterocyclic Structures from Piperazine Precursors

| Synthetic Approach | Key Transformation(s) | Resulting Structure | Reference |

| Heterocyclic Merging | Smiles Rearrangement, Michael Addition | Indazolo-piperazines | nih.gov |

| Dipeptide Cyclization/Reduction | Diketopiperazine formation, LiAlH₄ or NaBH₄/I₂ reduction | Disubstituted Piperazines | researchgate.netrsc.org |

| Intramolecular Cyclization | Monodebenzylation, Intramolecular Amidation | Piperazinones (precursors) | clockss.org |

| Triflate Alkylation / Mitsunobu Reaction | Diastereoselective alkylation or cyclization | Dimethylated Piperazines | researchgate.net |

Exploration of Conformational Preorganization through Derivatization

The piperazine ring is conformationally flexible, typically existing in a chair conformation that can undergo ring-flipping. Derivatization of the (2R,5S)-2,5-dimethyl-1-propylpiperazine scaffold can be strategically employed to influence and control this conformational behavior. This "conformational preorganization" is critical for optimizing the interaction of a molecule with its biological target, as it can lock the molecule into its bioactive conformation.

Computational methods such as molecular docking, molecular dynamics (MD) simulations, and DFT (Density Functional Theory) calculations are invaluable tools for studying the conformational landscape of piperazine derivatives. nih.govresearchgate.net Studies have shown that the conformational adaptability of piperazine derivatives upon binding to a target, such as a protein, can be more important for their inhibitory activity than previously assumed. nih.gov

By introducing specific substituents, it is possible to bias the conformational equilibrium. For example, the fusion of the piperazine ring to other cyclic systems, as described in the synthesis of indazolo-piperazines, creates a more rigid structure with a well-defined three-dimensional shape. nih.gov Even simpler modifications, such as the introduction of different N-substituents, can alter the steric and electronic environment, thereby influencing the preferred conformation. nih.gov Analysis of the crystal structure of related compounds, like (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, reveals how non-covalent interactions (e.g., hydrogen bonds) contribute to the stability and cohesion of a specific conformation in the solid state. researchgate.net This knowledge is crucial for the rational design of inhibitors with improved activity and selectivity. nih.gov

Table 4: Methods for Analyzing Conformational Properties of Piperazine Derivatives

| Analytical Method | Information Gained | Application Example | Reference |

| Molecular Dynamics (MD) Simulations | Predicts binding modes and conformational adaptability | Studying HIV-1 gp120 inhibitors | nih.gov |

| DFT Calculations / Hirshfeld Surfaces | Visualizes and quantifies intermolecular interactions stabilizing a conformation | Analysis of a (2R,5S)-2,5-dimethylpiperazine salt | researchgate.net |

| Pharmacophore Modeling | Defines the 3-D arrangement of features necessary for biological activity | Design of sedative-hypnotic agents | nih.gov |

| X-Ray Crystallography | Determines the precise solid-state conformation and intermolecular packing | Structure of a chiral piperazine complex | researchgate.net |

Broader Research Context and Future Perspectives for Chiral Piperazines

Challenges in the Synthesis of Polysubstituted Chiral Piperazines

The synthesis of polysubstituted chiral piperazines presents a number of significant challenges for synthetic chemists. Traditional methods often involve lengthy and inflexible de novo ring construction from amino acids or diamines, which are limited by the availability of starting materials. nih.gov A major hurdle lies in achieving regioselective and stereoselective functionalization of the piperazine (B1678402) core.

Furthermore, the synthesis of piperazines with multiple stereocenters requires precise control over the stereochemistry at each center. This can be particularly challenging when introducing substituents at both the nitrogen and carbon atoms of the ring.

Emerging Methodologies in Asymmetric Synthesis Utilizing Chiral Diamines

Chiral vicinal diamines are of great interest as they are found in many chiral catalysts and pharmaceuticals. Their synthesis, especially for unsymmetrically substituted derivatives, can be challenging, and there is no single unified approach. However, several innovative methodologies are emerging for the asymmetric synthesis of chiral diamines and their subsequent use in catalysis.

One promising strategy involves the catalytic aminolysis of meso-aziridines, which provides an efficient route to chiral 1,2-diamines with two different amino groups. rsc.org Other C-N bond-forming reactions for the synthesis of chiral 1,2-diamines include the ring-opening of azabenzonorbornadienes, hydroamination of allylic amines, and diamination of alkenes. rsc.org Palladium-catalyzed asymmetric allylic amination is another powerful method for preparing enantioenriched allylic hydroxylamine-derived sulfamate esters, which can be further transformed into differentially-substituted amino aziridines. nih.gov

Chiral piperazines themselves have been effectively utilized as organocatalysts. For instance, 2,5-disubstituted chiral piperazines have been shown to be highly efficient catalysts for the asymmetric direct conjugate addition of aldehydes to nitroalkenes. unl.pt The inherent 1,2-diamine functionality within the rigid cyclic framework of piperazines makes them valuable ligands for metal-catalyzed reactions as well. unl.pt

Recent advancements also include the development of catalytic umpolung reactions of imines, providing a conceptually new and practical approach to chiral amino compounds. researchgate.net This strategy has been successfully applied to the synthesis of various chiral amines, including those with potential biological activity. researchgate.net

Advancements in Computational Tools for Chiral Catalyst Design and Optimization

Computational methods have become indispensable in the field of asymmetric synthesis, offering significant advantages in efficiency, accuracy, and providing deep mechanistic insights. chiralpedia.com The integration of computational tools into the design of new catalysts is being driven by increased computational power and the development of user-friendly software. chiralpedia.com

Key Computational Approaches:

| Computational Approach | Description | Application in Chiral Catalyst Design |

| Reaction Mechanism-Based | Involves calculating all relevant elementary steps of a reaction to identify the rate and selectivity-determining steps. | Provides predictions of catalyst performance based on kinetic analysis. rsc.org |

| Descriptor-Based | Utilizes physical and chemical properties of molecules as predictors of catalyst performance. | Helps in identifying key molecular features that influence catalytic activity and selectivity. rsc.org |

| Data-Driven | Employs statistical analysis and machine learning (ML) methods to establish relationships between available data and catalyst performance. rsc.org | Enables the design of chiral catalysts with improved enantioselectivity by learning from large datasets. researchgate.netchemrxiv.org |

Density functional theory (DFT) is a widely used molecular modeling technique for studying chiral catalysts, as it is particularly useful for calculating the electronic structure of molecules and predicting the energy barriers of chemical reactions. chiralpedia.com The complementary use of computational predictions and experimental validation accelerates the development of effective chiral catalysts in an iterative process. chiralpedia.com

Recent breakthroughs include the use of data integration for chiral catalyst design, where three-dimensional image-like descriptors derived from a large number of transition-state structures are used to train regression models. researchgate.netchemrxiv.org This approach has been successfully applied to various reaction types, including organocatalysis and transition-metal catalysis. researchgate.netchemrxiv.org The development of web-based platforms that offer data-driven design tools and databases of computed transition-state data is further facilitating the application of these advanced computational methods. researchgate.netchemrxiv.org

Potential for (2R,5S)-2,5-dimethyl-1-propylpiperazine and Analogues in Materials Science and Chemical Tool Development

While specific research on the applications of this compound in materials science and as a chemical tool is not extensively documented, its structural features and those of its analogues suggest significant potential in these areas. A closely related compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, has been synthesized as a key intermediate for delta-opioid receptor ligands, highlighting the importance of this chiral scaffold in medicinal chemistry. nih.gov

The rigid, chiral framework of the 2,5-dimethylpiperazine (B91223) core makes it an attractive building block for the development of novel materials. The introduction of different functional groups at the nitrogen atoms, such as the propyl group in the title compound, allows for the tuning of the molecule's physical and chemical properties. This could lead to the creation of new chiral polymers, metal-organic frameworks (MOFs), or liquid crystals with unique optical or electronic properties.

As chemical tools, chiral piperazines like this compound can serve as valuable chiral ligands in asymmetric catalysis. The two nitrogen atoms can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The development of a library of such chiral piperazine-based ligands with different substituents could provide a powerful toolkit for synthetic chemists.

Furthermore, a recent study on the dinitrate salt of (2R,5S)-2,5-dimethylpiperazine has suggested its potential in the treatment of neurodegenerative disorders like Parkinson's, schizophrenia, and Alzheimer's disease, based on molecular docking studies. researchgate.net This indicates that analogues of this compound could also be explored as probes or therapeutic agents in chemical biology and drug discovery.

Q & A

Q. Advanced Optimization

- Continuous flow processes improve scalability and purity by maintaining precise temperature/pressure control .

- Enantiomer interconversion allows recycling of undesired enantiomers into the target (2R,5S) configuration, enhancing cost efficiency .

How do researchers characterize the stereochemistry and purity of this compound derivatives?

Q. Basic Techniques

Q. Advanced Analysis

- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC No. 1407713 for related piperazine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities at ppm levels .

What methodologies are employed to study the structure-activity relationships (SAR) of this compound derivatives in receptor binding assays?

Q. Basic SAR Approaches

Q. Advanced SAR Strategies

- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with AR residues Gln711 and Arg752) .

- Fragment-Based Design : Combines piperazine cores with boronic acid or trifluoromethyl groups to enhance target selectivity .

What in vivo models are appropriate for evaluating the pharmacological efficacy of this compound-based compounds?

Q. Basic Models

Q. Advanced Models

- Xenograft Tumors : Tests antitumor activity in prostate cancer models (e.g., LNCaP cells) .

- Behavioral Assays : Assess δ-opioid receptor ligand effects in pain modulation (e.g., tail-flick test) .

How can computational chemistry techniques be applied to predict the binding affinity of this compound derivatives to target receptors?

Q. Basic Computational Tools

Q. Advanced Methods

- Molecular Dynamics Simulations : Analyzes stability of ligand-receptor complexes over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .

What are the critical considerations for optimizing reaction conditions in the enantioselective synthesis of this compound intermediates?

Q. Basic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.